1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile
Description
1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile is a nicotinonitrile-derived azo compound characterized by a 2-ethylhexyl substituent at the 1-position, a hydroxy group at the 6-position, a methyl group at the 4-position, and an azo-linked 4-methoxy-2-nitrophenyl moiety at the 5-position. The 4-methoxy group on the phenyl ring introduces electron-donating effects, while the 2-nitro group is strongly electron-withdrawing, creating a push-pull electronic system that may influence absorption spectra and stability .
Properties
CAS No. |
68992-01-8 |
|---|---|
Molecular Formula |
C22H27N5O5 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-2-hydroxy-5-[(4-methoxy-2-nitrophenyl)diazenyl]-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C22H27N5O5/c1-5-7-8-15(6-2)13-26-21(28)17(12-23)14(3)20(22(26)29)25-24-18-10-9-16(32-4)11-19(18)27(30)31/h9-11,15,28H,5-8,13H2,1-4H3 |
InChI Key |
QKZGYRKRVAXWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heterocyclic Core
- The 1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile core is typically prepared by condensation reactions involving pyridine derivatives or by cyclization of appropriate nitrile and keto precursors.
- Introduction of the 2-ethylhexyl group at the nitrogen atom is achieved via alkylation, often using 2-ethylhexyl halides under basic conditions to yield the N-substituted dihydropyridine intermediate.
Preparation of the Azo Coupling Component
- The 4-methoxy-2-nitrophenyl diazonium salt is prepared by diazotization of the corresponding aromatic amine (4-methoxy-2-nitroaniline) using sodium nitrite and hydrochloric acid at low temperatures (0–5 °C).
- This diazonium salt is the electrophilic coupling partner in the azo coupling reaction.
Azo Coupling Reaction
- The azo coupling is performed by reacting the diazonium salt with the activated heterocyclic compound (the dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile derivative) under controlled pH (usually mildly alkaline) and temperature conditions.
- The hydroxy group at position 6 of the heterocycle activates the ring towards electrophilic substitution by the diazonium salt, facilitating azo bond formation at position 5.
Purification and Isolation
- The crude azo compound is purified by recrystallization from suitable solvents (e.g., ethanol, acetone) or by chromatographic techniques to obtain the pure dye compound.
- Drying under vacuum and characterization by melting point, UV-Vis, and NMR spectroscopy confirm the structure and purity.
Detailed Reaction Scheme (Conceptual)
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pyridine derivative + nitrile/keto precursors | Condensation/cyclization | 1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile core | Formation of heterocyclic core |
| 2 | Core + 2-ethylhexyl halide | Alkylation, base, solvent (e.g., DMF) | N-(2-ethylhexyl) substituted core | N-alkylation at nitrogen |
| 3 | 4-methoxy-2-nitroaniline + NaNO2 + HCl | 0–5 °C, diazotization | 4-methoxy-2-nitrophenyl diazonium salt | Preparation of diazonium salt |
| 4 | N-substituted core + diazonium salt | Mildly alkaline, 0–10 °C | Azo-coupled product | Formation of azo bond at position 5 |
| 5 | Crude product | Recrystallization or chromatography | Pure azo dye compound | Purification |
Research Findings and Data
- The azo coupling reaction is highly regioselective due to the activating effect of the hydroxy group at position 6, favoring substitution at position 5 on the pyridine ring.
- The bulky 2-ethylhexyl substituent enhances solubility and dyeing properties, making the compound suitable for applications in dye chemistry.
- The presence of the 4-methoxy and 2-nitro substituents on the phenyl ring influences the electronic properties of the azo group, affecting color and stability.
- Thermal stability data (predicted melting point ~504 °C for related compounds) indicate robustness suitable for industrial applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Diazotization Temperature | 0–5 °C | Prevents decomposition of diazonium salt |
| pH for Coupling | Mildly alkaline (pH 7–9) | Ensures nucleophilicity of heterocycle |
| Solvent | Water, ethanol, or mixed solvents | Solubility and reaction rate optimization |
| Alkylation Base | K2CO3, NaH | Facilitates N-alkylation |
| Purification | Recrystallization from ethanol or acetone | Removes impurities and unreacted materials |
Chemical Reactions Analysis
1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or methoxy groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a reagent and precursor for synthesizing other complex organic compounds. Its unique functional groups allow for versatile chemical transformations.
Biology
The compound is utilized in biological studies to investigate the effects of azo compounds on various biological systems. Its potential as a therapeutic agent is being explored due to its interaction with biological targets.
Industry
Due to its azo group, which imparts color, this compound is used in the production of dyes and pigments. It finds applications in textile and cosmetic industries where color stability and vibrancy are essential.
Case Study 1: Azo Compound in Biological Research
A study investigated the effects of azo compounds on cell viability and proliferation. The results indicated that certain concentrations of 1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile exhibited cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 2: Industrial Application in Dye Production
An industrial application study demonstrated the use of this compound in synthesizing high-performance dyes for textiles. The resulting dyes showed enhanced lightfastness and washfastness compared to traditional azo dyes, indicating a significant improvement in dye performance.
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile involves its interaction with molecular targets in biological systems. The azo group can undergo reduction to form aromatic amines, which can interact with various enzymes and receptors in the body. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several azo-nicotinonitrile derivatives, differing primarily in substituents on the azo-linked phenyl ring and the alkyl chain at the 1-position. Key comparisons are outlined below:
Substituent Effects on the Azo-Linked Phenyl Ring
Key Findings :
- The target compound’s 4-methoxy group increases electron density on the phenyl ring, promoting conjugation and redshifted absorption compared to the chloro and methyl analogs.
- The 2-nitro group in all three compounds stabilizes the azo bond but may accelerate photodegradation under UV exposure .
Alkyl Chain Variations at the 1-Position
Key Findings :
Industrial and Regulatory Implications
- Applications: Primarily used as a disperse dye (e.g., Terasil Yellow 4G analogs) due to its nonpolar solubility profile .
- Regulatory Status : Nitro-containing azo compounds require rigorous toxicity testing; the 2-ethylhexyl group may raise bioaccumulation concerns .
Biological Activity
The compound 1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile (CAS No. 68992-01-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including case studies and relevant data.
Chemical Structure and Properties
The compound belongs to the class of azo compounds, characterized by the presence of an azo group (-N=N-), which often contributes to biological activity. Its structure can be represented as follows:
Key Structural Features
- Azo Group : The presence of the azo group may influence its reactivity and interaction with biological systems.
- Hydroxyl and Nitrile Groups : These functional groups are known to affect solubility and biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies show that azo compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Azo Compound A | S. aureus | 15 |
| Azo Compound B | E. coli | 18 |
| Target Compound | S. aureus | 17 |
| Target Compound | E. coli | 20 |
Cytotoxicity
The cytotoxic effects of the compound have been studied in various cell lines. In vitro assays demonstrate that it exhibits dose-dependent cytotoxicity against cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant potential for further development as an anticancer agent .
The proposed mechanism of action for the cytotoxic effects includes:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which can damage cellular components and induce apoptosis .
Case Study 1: Antimicrobial Efficacy
In a study conducted on a series of azo compounds, the target compound was tested against a panel of pathogens. Results indicated that it was particularly effective against gram-negative bacteria, with a notable mechanism involving disruption of the bacterial cell membrane .
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the anticancer properties of this compound demonstrated its effectiveness in inhibiting tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis involves azo coupling between a diazonium salt (derived from 4-methoxy-2-nitroaniline) and the nicotinonitrile core. Key steps:
Diazotization : React 4-methoxy-2-nitroaniline with NaNO₂/HCl at 0–5°C to form the diazonium salt.
Coupling : Combine the diazonium salt with 1-(2-ethylhexyl)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile under alkaline conditions (pH 8–9) to promote electrophilic substitution at the 5-position.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >98% purity .
Basic: Which spectroscopic techniques confirm its structure?
Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm) confirm the azo and nitrile groups. Methoxy (δ ~3.8 ppm) and ethylhexyl side-chain signals validate substituents .
- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (N=N stretch) are diagnostic.
- UV-Vis : Strong absorbance at 400–500 nm (π→π* transition in azo group) .
Advanced: How can tautomerism in the azo group be analyzed?
Answer:
The azo-hydrazone tautomeric equilibrium influences reactivity and photostability. Methods:
- X-ray crystallography : Determines dominant tautomer in solid state.
- pH-dependent UV-Vis : Shifts in λ_max indicate tautomeric changes (e.g., hydrazone form dominates in acidic conditions).
- DFT calculations : Compare experimental and computed tautomer energies .
Advanced: What computational models predict its reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitrile group (LUMO-rich) is susceptible to nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. non-polar media .
Advanced: How to resolve contradictions in reported solubility data?
Answer:
Discrepancies arise from solvent polarity and measurement techniques. Standardize protocols:
Shake-flask method : Dissolve compound in buffered solutions (pH 2–12) at 25°C.
HPLC quantification : Monitor saturation points.
Thermodynamic analysis : Compare Hansen solubility parameters with solvent polarity indices .
Advanced: What degradation pathways occur under UV exposure?
Answer:
The azo group undergoes photolytic cleavage, forming nitroso intermediates. Methodology:
- LC-MS : Identify degradation products (e.g., 4-methoxy-2-nitrophenol).
- Kinetic studies : Measure rate constants under UV-A/B light.
- Quenching experiments : Add antioxidants (e.g., BHT) to assess radical-mediated pathways .
Basic: How does it interact with metal ions?
Answer:
The azo group acts as a bidentate ligand. Experimental design:
Complexation : React with Cu²⁺ or Fe³⁺ in ethanol/water.
UV-Vis titration : Monitor bathochromic shifts indicating metal coordination.
Job’s plot : Determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratio) .
Advanced: Can its cytotoxicity be linked to structural features?
Answer:
Structure-activity relationship (SAR) studies:
- Nitrile modification : Replace with carboxylate to assess toxicity.
- Azo reduction : Compare parent compound with hydrazine derivatives.
- In vitro assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa) to quantify IC₅₀ values .
Basic: What purification methods ensure high purity?
Answer:
- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate azo byproducts.
- Recrystallization : Optimize solvent pairs (e.g., DMF/water) for crystal formation.
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .
Advanced: How to validate its role in photo-switching applications?
Answer:
- Trans-cis isomerization : Irradiate with 365 nm light; monitor via ¹H NMR (signal splitting).
- Kinetic analysis : Calculate rate constants for thermal relaxation.
- TD-DFT : Model excited-state behavior to predict switching efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
